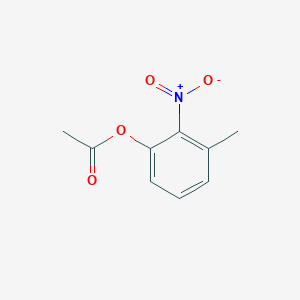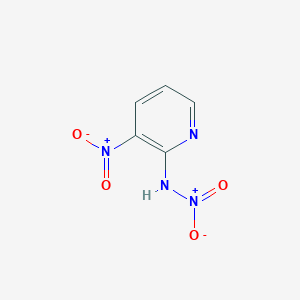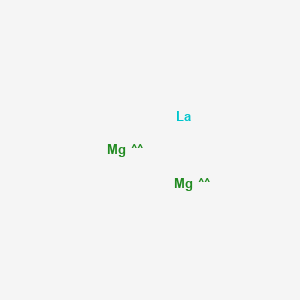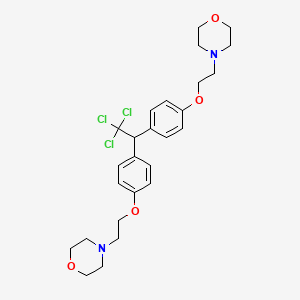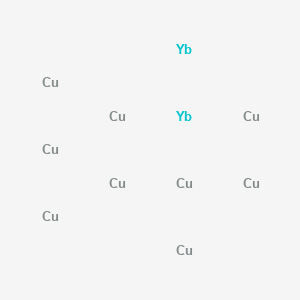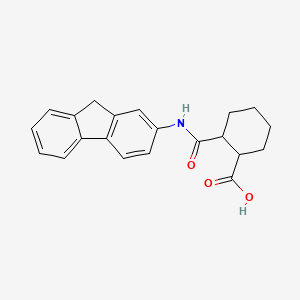
Iron;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron and nickel are transition metals that form a variety of compounds and alloys. These elements are found adjacent to each other in period 4 of the periodic table and share similar chemical and physical characteristics. Iron and nickel are the most abundant elements produced during the final stage of stellar nucleosynthesis in massive stars and are the main constituents of the Earth’s core and iron meteorites . The combination of iron and nickel results in alloys with unique properties, making them valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of iron-nickel compounds can be achieved through various synthetic routes. One common method involves the co-precipitation of iron and nickel salts, followed by reduction with hydrogen gas. For example, nickel and iron hydroxides can be co-precipitated from their respective nitrate solutions and then reduced to form iron-nickel alloys . Another method involves the impregnation of nickel on iron-containing mixed oxide supports, which can be reduced to form iron-nickel alloy particles .
Industrial Production Methods: In industrial settings, iron-nickel alloys are often produced through the reduction of mixed metal oxides. The use of oxide precursors containing both nickel and iron ions, such as hydrotalcite-like compounds and perovskites, allows for the controlled composition of the resulting alloy . These methods are optimized to achieve high catalytic performance and resistance to carbon deposition, making them suitable for various industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Iron-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, nickel-iron alloys can be oxidized to form nickel and iron oxides, which can then be reduced back to the metallic state using hydrogen gas . These compounds also participate in catalytic reactions, such as the reforming of hydrocarbons and the oxygen evolution reaction .
Common Reagents and Conditions: Common reagents used in the reactions of iron-nickel compounds include hydrogen gas for reduction and oxygen or air for oxidation. The reaction conditions, such as temperature and pressure, play a crucial role in determining the reaction kinetics and the nature of the products formed .
Major Products Formed: The major products formed from the reactions of iron-nickel compounds include various oxides, hydroxides, and metallic alloys. For example, the reduction of nickel and iron oxides with hydrogen gas results in the formation of metallic nickel-iron alloys .
Wissenschaftliche Forschungsanwendungen
Iron-nickel compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the reforming of hydrocarbons and the oxygen evolution reaction . In biology and medicine, iron-nickel nanoparticles are investigated for their potential use in drug delivery, magnetic resonance imaging (MRI), and hyperthermia treatment for cancer . In industry, iron-nickel alloys are used in the production of stainless steel, maraging steel, and other specialized materials .
Wirkmechanismus
The mechanism of action of iron-nickel compounds depends on their specific application. For example, in catalytic reactions, the surface of iron-nickel alloys provides a complex electron environment that facilitates the adsorption and activation of reactant molecules . In biomedical applications, the magnetic properties of iron-nickel nanoparticles allow for targeted drug delivery and imaging . The molecular targets and pathways involved in these mechanisms vary depending on the specific application and the nature of the compound.
Vergleich Mit ähnlichen Verbindungen
Iron-nickel compounds can be compared with other transition metal compounds, such as those containing cobalt. Like iron and nickel, cobalt is a ferromagnetic element and shares similar chemical properties . iron-nickel alloys are unique in their ability to form a wide range of compositions and structures, making them versatile for various applications. Similar compounds include iron-cobalt and nickel-cobalt alloys, which also exhibit ferromagnetic properties and are used in specialized industrial applications .
Conclusion
Iron-nickel compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique properties, such as ferromagnetism and catalytic activity, make them valuable for various scientific and industrial purposes. Understanding the preparation methods, chemical reactions, and mechanisms of action of these compounds is essential for optimizing their use in different applications.
Eigenschaften
CAS-Nummer |
12763-91-6 |
|---|---|
Molekularformel |
Fe2Ni |
Molekulargewicht |
170.38 g/mol |
IUPAC-Name |
iron;nickel |
InChI |
InChI=1S/2Fe.Ni |
InChI-Schlüssel |
CHYOBXPAHUHRLP-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14728962.png)
![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)
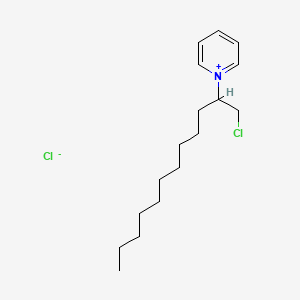
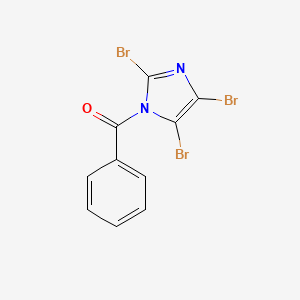
![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)

![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
